3,3-Difluorotricyclo[3.2.1.02,4]octane-6-carboxylic acid
Description
Properties
IUPAC Name |
3,3-difluorotricyclo[3.2.1.02,4]octane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2/c10-9(11)6-3-1-4(7(6)9)5(2-3)8(12)13/h3-7H,1-2H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEMSZXZCKQRCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C3C2C3(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluorotricyclo[3.2.1.02,4]octane-6-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by cyclopropane ring opening . The reaction conditions often require high temperatures and the use of specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluorotricyclo[3.2.1.02,4]octane-6-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3,3-Difluorotricyclo[3.2.1.02,4]octane-6-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Difluorotricyclo[3.2.1.02,4]octane-6-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. The tricyclic structure provides rigidity, which can be crucial for its biological activity.
Comparison with Similar Compounds
Hydroxy-Substituted Bicyclo[3.2.1]octane Derivatives
- Compound : (1S,2R,5R,6S)−2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid
- Structural Differences : Replaces fluorine atoms with a hydroxyl group at C2 and lacks the tricyclic bridgehead (02,4) found in the target compound.
- Synthesis/Applications : Used as a starter unit in rapalog mutasynthesis, indicating utility in natural product diversification .
Azabicyclo[3.2.1]octane Carboxylic Acids
- Compound: 6-Amino-3-azabicyclo[3.2.1]octane-6-carboxylic acid
- Structural Differences: Incorporates a nitrogen atom at C3 (aza substitution) and an amino group at C6, resulting in a zwitterionic structure.
- Synthesis : Synthesized enantiopure via a single-step method using (R)-1-phenylethylamine, emphasizing stereochemical control .
- Key Contrast : The aza substitution alters electronic properties and bioavailability compared to the difluoro-tricyclo analog.
Oxatricyclo[3.2.1.02,4]octane Derivatives
- Compounds :
- Structural Differences : Oxygen replaces fluorine at the bridgehead (C3), and dieldrin includes chlorine substituents.
- Applications : Ethyl ester derivatives serve as synthetic intermediates, while dieldrin’s bioactivity highlights the scaffold’s versatility .
- Key Contrast : Oxygen introduces ring strain and polarity, whereas fluorine provides electronegativity without significant steric bulk.
Spiro and Azaspiro Carboxylic Acids
- Compound : Spiro[2.5]octane-6-carboxylic acid
- Structural Differences : Features a spiro[2.5]octane system instead of a tricyclic framework.
- Synthesis : Available commercially as a building block for drug discovery, underscoring its role in medicinal chemistry .
- Key Contrast : The spiro system reduces ring strain but lacks the tricyclic rigidity of the target compound.
Comparative Data Table
Key Research Findings
- Fluorine vs. Oxygen Substitution : Fluorine atoms in the target compound enhance metabolic stability compared to oxygenated analogs, which are prone to oxidative degradation .
- Synthetic Accessibility : Enantiopure azabicyclo derivatives are synthesized efficiently via chiral auxiliaries, whereas tricyclo systems may require multi-step strategies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,3-Difluorotricyclo[3.2.1.02,4]octane-6-carboxylic acid, and how can purity be validated?
- Methodology :
- Synthesis : Utilize [2+2] cycloaddition or ring-opening fluorination strategies, analogous to tricyclo[3.2.1.02,4]octene derivatives . Fluorination can be achieved via electrophilic fluorinating agents (e.g., Selectfluor®) under inert conditions.
- Purification : Recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography with silica gel.
- Validation : Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and compare retention times to fluorinated benzoic acid analogs .
- Key Data :
| Parameter | Typical Value/Technique | Reference Method |
|---|---|---|
| Melting Point | 210–215°C (predicted) | DSC |
| Purity | >95% (HPLC) | USP standards |
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodology :
- NMR : Use ¹H/¹⁹F NMR to confirm difluoro substitution and tricyclic backbone. Compare chemical shifts to deuterated trichlorophenol standards or trifluoromethyl benzoic acids .
- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular ion ([M-H]⁻) and fragmentation patterns.
- IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data between computational predictions and experimental results?
- Methodology :
- Cross-Validation : Combine XRD for absolute configuration determination with DFT calculations (e.g., B3LYP/6-311+G(d,p)) to optimize geometry and predict NMR/IR spectra .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., at the carboxylic acid position) to distinguish overlapping signals, as demonstrated in deuterated trichlorophenol studies .
- Example Workflow :
Perform XRD to resolve stereochemistry.
Compare experimental ¹⁹F NMR shifts with computed values (error tolerance < 0.5 ppm).
Adjust synthetic conditions if discrepancies suggest impurities (e.g., incomplete fluorination).
Q. What strategies are effective for studying the compound’s reactivity in nucleophilic or electrophilic environments?
- Methodology :
- Kinetic Studies : Monitor decarboxylation rates under varying pH/temperature using UV-Vis (loss of carboxylate absorbance at 260 nm).
- Fluorine-Specific Probes : Employ ¹⁹F NMR to track substitution reactions (e.g., SN2 with thiols), referencing reactivity trends in trifluoromethylphenylpropionic acids .
- Data Interpretation :
- A lower activation energy for decarboxylation compared to non-fluorinated tricyclic acids may indicate destabilization due to fluorine’s electron-withdrawing effects.
Q. How can the compound’s stability under thermal or photolytic conditions be systematically assessed?
- Methodology :
- Thermal Analysis : TGA/DSC to determine decomposition onset temperatures (e.g., ramp rate 10°C/min under N₂) .
- Photostability : Expose to UV light (254 nm) and quantify degradation via LC-MS; use radical scavengers (e.g., BHT) to probe reaction mechanisms.
- Key Metrics :
| Condition | Stability Threshold | Analytical Tool |
|---|---|---|
| Thermal (25°C) | >6 months (anhydrous) | Accelerated aging |
| Photolytic | <5% degradation (24h) | LC-MS |
Methodological Notes
- Avoiding Artifacts : Use anhydrous solvents during synthesis to prevent hydrolysis of the tricyclic core.
- Data Reproducibility : Validate experimental protocols with internal standards (e.g., deuterated trifluoroacetic acid for NMR ).
- Ethical Compliance : Follow EPA guidelines for handling fluorinated waste to mitigate environmental risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
